(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol
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Overview
Description
(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple methylene bridges and hydroxyl groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol typically involves multi-step organic reactions. The process begins with the formation of the core benzodioxacyclodocosin structure, followed by the introduction of methylene bridges and hydroxyl groups through various chemical reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions are carefully controlled to maintain the integrity of the complex molecular structure, with considerations for temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove double bonds or convert ketones to alcohols.
Substitution: Functional groups on the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of double bonds can produce saturated hydrocarbons.
Scientific Research Applications
(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and methylene bridges play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Marchantin A: Another complex organic compound with a similar benzodioxacyclodocosin structure.
Marchantin J: Shares structural similarities and is used in similar research applications.
Uniqueness
(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol is unique due to its specific arrangement of methylene bridges and hydroxyl groups, which confer distinct chemical and biological properties. Its complex structure makes it a valuable compound for studying intricate organic reactions and potential therapeutic applications.
Properties
CAS No. |
88418-46-6 |
---|---|
Molecular Formula |
C28H24O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol |
InChI |
InChI=1S/C28H24O5/c29-24-6-2-4-21-12-9-18-10-13-22(14-11-18)32-26-17-20(16-25(30)27(26)31)8-7-19-3-1-5-23(15-19)33-28(21)24/h1-8,10-11,13-18,22,29-31H,9,12H2/b8-7- |
InChI Key |
AZIYOMYZWLGWRM-FPLPWBNLSA-N |
Isomeric SMILES |
C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC5C=CC1C=C5)O)O |
SMILES |
C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)C=CC4=CC(=C(C(=C4)OC5C=CC1C=C5)O)O |
Canonical SMILES |
C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)C=CC4=CC(=C(C(=C4)OC5C=CC1C=C5)O)O |
Synonyms |
marchantin A |
Origin of Product |
United States |
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